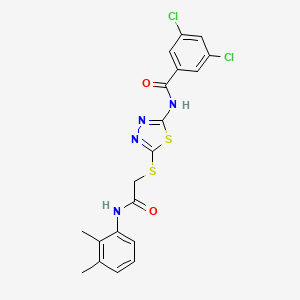
5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-chloro-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-methoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chloro-substituted benzamides and triazine derivatives, which are known for their biological activities, including anticancer and receptor antagonistic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simpler aromatic or heteroaromatic compounds. For example, the synthesis of a chlorothienopyrimidinyl benzamide derivative was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative, which in turn was prepared from a chlorinated thienopyrimidine and urea . This suggests that the synthesis of the compound would likely involve similar strategies, such as condensation reactions and the use of chlorination agents like phosphorus oxychloride.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For instance, the crystal structure of a chlorothienopyrimidinyl benzamide derivative was determined to belong to the tetragonal system, and DFT calculations were used to compare optimized geometric bond lengths and angles with experimental values . This indicates that the molecular structure of the compound could also be analyzed using these methods to gain insights into its three-dimensional conformation and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and electronic structure. The presence of a chloro-substituted benzamide moiety suggests potential for further substitution reactions, as seen in the synthesis of various derivatives . Additionally, the triazine ring, a common feature in these compounds, is known for its reactivity in nucleophilic substitution reactions, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized by their solubility, melting points, and stability. The presence of methoxy and dimethylamino groups could influence the compound's solubility in organic solvents, while the chloro and pyrrolidinyl groups could affect its stability and reactivity. The antiproliferative activity of a related chlorothienopyrimidinyl benzamide derivative against various cancer cell lines suggests that the compound may also possess similar biological properties .
Propiedades
IUPAC Name |
5-chloro-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-24(2)17-21-15(22-18(23-17)25-8-4-5-9-25)11-20-16(26)13-10-12(19)6-7-14(13)27-3/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSCTIGBSKCZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B3020042.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-(methylthio)phenyl)methanone](/img/structure/B3020043.png)
![4-Cyclopropyl-6-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B3020047.png)
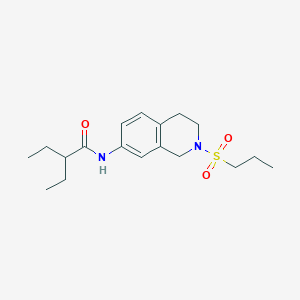
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020052.png)

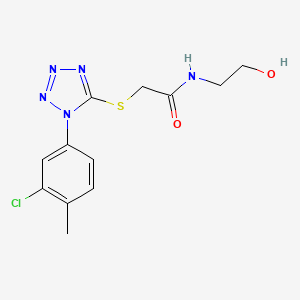
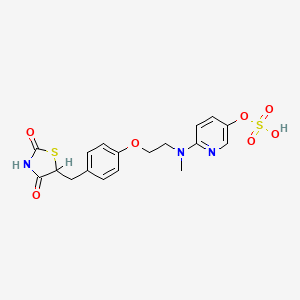
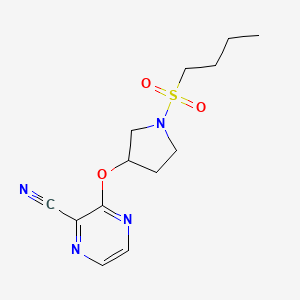
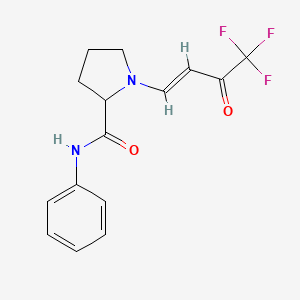
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide](/img/structure/B3020059.png)


